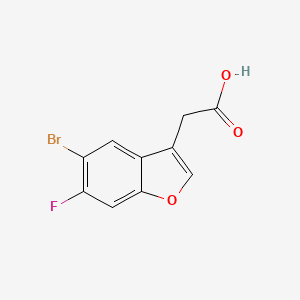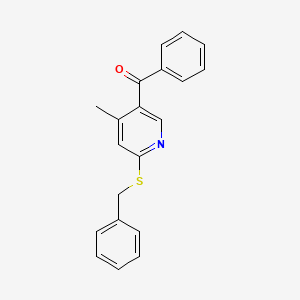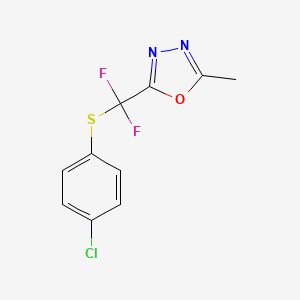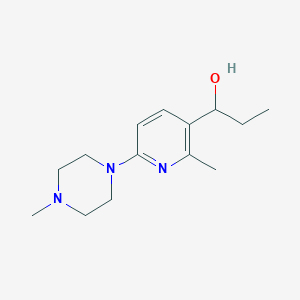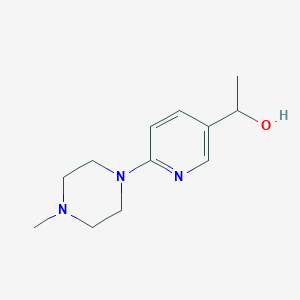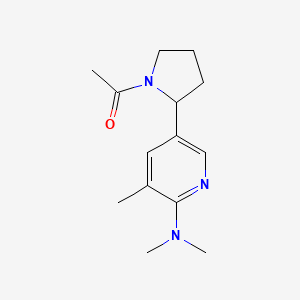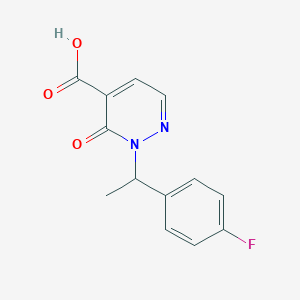
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of 5-methoxy-1H-pyrazole-3-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halides or nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 5-hydroxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and stability.
Ethyl 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Features a pyridine ring instead of a pyrimidine ring, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N4O3 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
ethyl 5-methoxy-1-pyrimidin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O3/c1-3-18-10(16)8-7-9(17-2)15(14-8)11-12-5-4-6-13-11/h4-7H,3H2,1-2H3 |
Clé InChI |
MHKLWQPDHXHDDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)OC)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
